N-[4-(DIBUTYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE
Overview
Description
N-[4-(DIBUTYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(acetylamino)-N-{4-[(dibutylamino)sulfonyl]phenyl}benzamide is 445.20352765 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) focused on the synthesis of piperidine derivatives, evaluating their anti-acetylcholinesterase activity. The introduction of bulky moieties and substituents significantly enhanced their inhibitory effects, suggesting potential applications in developing treatments for dementia and related acetylcholine deficiency disorders (Sugimoto et al., 1990).
Histone Deacetylase Inhibition
Kraker et al. (2003) reported on CI-994 or N-acetyldinaline, highlighting its role as a histone deacetylase (HDAC) inhibitor. This mechanism underpins its antitumor activity, providing insights into the modulation of gene expression through histone acetylation and offering a pathway for cancer treatment strategies (Kraker et al., 2003).
Synthesis and Biological Evaluation of Derivatives
Fahim and Shalaby (2019) explored the synthesis of benzenesulfonamide derivatives, demonstrating significant in vitro antitumor activity. This research contributes to the development of novel cancer therapies, emphasizing the importance of chemical modifications to enhance drug efficacy (Fahim & Shalaby, 2019).
Isotype-Selective Histone Deacetylase Inhibition
Zhou et al. (2008) described the synthesis and biological evaluation of MGCD0103, an isotype-selective HDAC inhibitor. This compound exhibits significant antitumor activity, underscoring the therapeutic potential of selective HDAC inhibition in cancer treatment (Zhou et al., 2008).
Acetylcholinesterase and Carbonic Anhydrases Inhibition
Bilginer et al. (2020) synthesized a novel series of sulfonamides, assessing their inhibitory activities against acetylcholinesterase and carbonic anhydrases. These findings have implications for the treatment of diseases associated with these enzymes, such as glaucoma and neurological disorders (Bilginer et al., 2020).
Synthesis of Sulfur(VI) Fluorides
Zhou et al. (2018) developed a novel reagent for the synthesis of sulfur(VI) fluorides, demonstrating its utility in creating aryl fluorosulfates and sulfamoyl fluorides. This work is pivotal for the development of new materials and pharmaceuticals by facilitating the introduction of sulfur(VI) fluoride functionalities (Zhou et al., 2018).
Properties
IUPAC Name |
4-acetamido-N-[4-(dibutylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-4-6-16-26(17-7-5-2)31(29,30)22-14-12-21(13-15-22)25-23(28)19-8-10-20(11-9-19)24-18(3)27/h8-15H,4-7,16-17H2,1-3H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFRENNTMNYSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.